(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide

Vue d'ensemble

Description

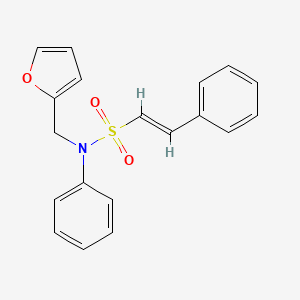

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is an organic compound that features a furan ring, a diphenylethene moiety, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with diphenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography would be employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents:

-

Alkylation : Reacts with benzyl bromide in the presence of K₂CO₃ to form N-alkylated derivatives .

-

Acylation : Forms acylated products with acetyl chloride under mild conditions .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 6 h | N-Benzyl derivative | 68% | |

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C, 2 h | N-Acetylated sulfonamide | 82% |

Electrophilic Aromatic Substitution

The phenyl groups undergo electrophilic substitution, while the furan ring participates in regioselective reactions:

-

Nitration : Nitration at the para position of the 2-phenyl group using HNO₃/H₂SO₄ .

-

Furan ring reactivity : Electrophilic attack (e.g., Vilsmeier–Haack formylation) at the C5 position of the furan moiety .

| Reaction | Conditions | Regioselectivity | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Para-substitution on 2-phenyl | |

| Vilsmeier formylation | POCl₃, DMF, 80°C, 4 h | C5-substitution on furan |

Radical-Mediated Reactions

The ethenesulfonamide backbone participates in radical chain reactions:

-

Bromodecarboxylation : Under oxidative conditions (e.g., Br₂, light), the compound generates alkyl radicals via C–S bond cleavage .

-

Polymerization : Initiates radical polymerization with AIBN (azobisisobutyronitrile) at 70°C .

| Process | Conditions | Application | Source |

|---|---|---|---|

| Bromodecarboxylation | Br₂, CHCl₃, light, 25°C, 2 h | Alkyl bromide formation | |

| Radical polymerization | AIBN, toluene, 70°C, 12 h | Poly(sulfonamide) synthesis |

Hydrolysis and Stability

The sulfonamide group is resistant to hydrolysis under acidic/basic conditions, but the furan ring is prone to ring-opening in strong acids:

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis:

- Used as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Bioactive Compound Investigation:

- Research indicates potential antimicrobial and anticancer properties. The compound's interactions with specific proteins may lead to the development of new therapeutic agents targeting diseases.

Medicine

- Therapeutic Potential:

- Explored for its ability to inhibit specific enzymes or receptors involved in disease processes. The sulfonamide group can form hydrogen bonds with amino acids in target proteins, potentially modulating their activity.

Industry

- Material Development:

- Utilized in creating new materials or as precursors for specialty chemicals. Its structural characteristics make it suitable for developing innovative compounds in various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of related compounds in inhibiting key biological pathways:

-

Antimicrobial Activity:

- Compounds similar to (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide have shown significant antimicrobial effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) were recorded as low as 0.22 μg/mL.

-

Antitumor Activity:

- Research on analogous compounds revealed promising antitumor properties against various cancer cell lines. For instance, certain derivatives demonstrated significant growth inhibition in HT29 colon cancer cells with IC50 values below 1.98 μM.

Mécanisme D'action

The mechanism of action of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and diphenylethene moiety can interact with hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide: Lacks the (E)-configuration, which may affect its biological activity.

N-(furan-2-ylmethyl)-N,2-diphenylethanesulfonamide: Contains an ethane instead of an ethene moiety, which may influence its reactivity and interactions.

N-(furan-2-ylmethyl)-N,2-diphenylmethanesulfonamide: Features a methylene group instead of an ethene, altering its chemical properties.

Uniqueness

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is unique due to its (E)-configuration, which can significantly impact its chemical reactivity and biological interactions. This configuration may enhance its ability to fit into specific binding sites of target proteins, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a furan ring, diphenylethenesulfonamide moiety, and exhibits unique structural characteristics that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 300.37 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

Antiviral Properties

Recent studies have explored the antiviral potential of compounds containing furan moieties. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising activity against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In particular, compounds derived from furan exhibited IC50 values in the low micromolar range, indicating significant inhibitory effects on viral activity .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Research indicates that certain furan-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several furan derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells, highlighting their potential as therapeutic agents .

Anti-inflammatory Effects

Furan derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the furan ring or substituents on the diphenyl group can significantly impact potency and selectivity.

Key Findings from SAR Studies

- Furan Substitution : Alterations at the 5-position of the furan ring have been shown to enhance antiviral activity.

- Diphenyl Modifications : Different substitutions on the phenyl rings can affect binding affinity and selectivity toward target proteins.

- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining biological activity across various assays.

Propriétés

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-24(22,15-13-17-8-3-1-4-9-17)20(16-19-12-7-14-23-19)18-10-5-2-6-11-18/h1-15H,16H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQZRKGKAWJYDN-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.